molecular formula C10H12INO2 B8158486 4-Iodo-3-isopropoxybenzamide

4-Iodo-3-isopropoxybenzamide

Cat. No.: B8158486
M. Wt: 305.11 g/mol
InChI Key: CNEDMODIQIFZKJ-UHFFFAOYSA-N
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Description

4-Iodo-3-isopropoxybenzamide is a substituted benzamide derivative of interest in synthetic organic chemistry and pharmaceutical research. This compound features iodine and an isopropoxy group on its benzamide core, making it a versatile building block for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. Its structure suggests potential application as an intermediate in the development of bioactive molecules or as a precursor for generating chemical libraries in drug discovery efforts. Researchers may also investigate its properties for use in materials science. As a reagent, it falls into the class of iodinated aromatic compounds, which are pivotal in the synthesis of hypervalent iodine reagents used in oxidative transformations, including the direct esterification of alcohols or amidation reactions (PMC8659036) . This compound is intended for research and development purposes by qualified professionals. It is not for diagnostic, therapeutic, or any other human use. All information provided is for research reference only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-3-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11/h3-6H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEDMODIQIFZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(=O)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Iodo 3 Isopropoxybenzamide and Its Analogues

Convergent and Linear Synthetic Routes to the Benzamide (B126) Core

The construction of the central benzamide scaffold can be approached through either a linear or a convergent synthetic strategy. Linear synthesis involves the sequential modification of a single starting material, building up the complexity of the molecule step-by-step. differencebetween.com In contrast, a convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the later stages of the synthesis. scholarsresearchlibrary.comchemistnotes.com For a relatively small molecule like 4-iodo-3-isopropoxybenzamide, a linear approach is often more straightforward. However, for the synthesis of a library of analogues with diverse functionalities, a convergent approach can be more efficient. fiveable.meuniurb.it

A plausible linear synthesis could commence from a readily available substituted benzoic acid, such as 3-hydroxy-4-iodobenzoic acid, followed by O-isopropylation and subsequent amidation. Alternatively, a convergent route might involve the coupling of a pre-formed 4-iodo-3-isopropoxybenzoyl derivative with a variety of amines.

Amidation Reactions and Optimization Strategies

The formation of the amide bond is a cornerstone of organic synthesis. The direct amidation of a carboxylic acid with an amine is a thermodynamically favorable process, but often requires harsh conditions to overcome a significant activation barrier. To facilitate this transformation under milder conditions, a plethora of coupling reagents have been developed.

For the synthesis of this compound from its corresponding carboxylic acid, 4-iodo-3-isopropoxybenzoic acid, several amidation protocols can be considered. The choice of method often depends on the scale of the reaction, the desired purity of the product, and the functional group tolerance required.

A common approach involves the activation of the carboxylic acid to a more reactive species, such as an acyl chloride, mixed anhydride, or an active ester. For instance, treatment of 4-iodo-3-isopropoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield the corresponding acyl chloride, which can then react readily with ammonia (B1221849) or an ammonium (B1175870) salt to form the desired benzamide.

Alternatively, a wide array of peptide coupling reagents can be employed for the direct conversion of the carboxylic acid to the amide in the presence of an amine. These reagents are designed to be efficient and to minimize side reactions, particularly racemization in the case of chiral substrates.

Coupling Reagent ClassExamplesTypical Conditions
CarbodiimidesDCC, EDCRoom temperature, often with an additive like HOBt or DMAP
Phosphonium (B103445) SaltsBOP, PyBOP, HBTU, HATURoom temperature, in the presence of a non-nucleophilic base (e.g., DIPEA)
Urnonium SaltsTBTU, HCTURoom temperature, similar conditions to phosphonium salts
OtherT3P, CDIVaried conditions depending on the reagent

The optimization of amidation reactions often involves screening different coupling reagents, solvents, bases, and reaction temperatures to maximize the yield and purity of the product. For sterically hindered carboxylic acids or amines, more forcing conditions or more reactive coupling agents may be necessary. A patent for the synthesis of the related compound, 4-iodo-3-nitrobenzamide, describes a two-step process where the carboxylic acid is first converted to its methyl ester, which is then treated with ammonia gas in methanol (B129727) to yield the amide. google.com This method avoids the use of potentially harsh coupling reagents and could be applicable to the synthesis of this compound.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Substituted Benzenes

Nucleophilic aromatic substitution (SNAr) provides a powerful method for the introduction of substituents onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. In the context of synthesizing this compound, an SNAr reaction could potentially be used to introduce the isopropoxy group.

A hypothetical SNAr approach could start from a precursor such as 3-fluoro-4-iodobenzamide (B1452481) or 3-nitro-4-iodobenzamide. The fluorine or nitro group, being strongly electron-withdrawing, would activate the ring towards nucleophilic attack by an isopropoxide salt. The reaction would proceed via a Meisenheimer complex intermediate, followed by the expulsion of the leaving group (fluoride or nitrite) to yield the desired 3-isopropoxy-4-iodobenzamide.

The efficiency of an SNAr reaction is highly dependent on the nature of the leaving group, the electron-withdrawing activating group, and the nucleophile. Generally, the order of leaving group ability in SNAr reactions is F > Cl > Br > I. The activating group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.

Regioselective Functionalization Techniques for Iodine Incorporation

The introduction of an iodine atom onto the benzamide core is a crucial step in the synthesis of this compound. The iodine atom can serve as a handle for further functionalization through various cross-coupling reactions. Regioselectivity is a key challenge in the direct iodination of aromatic compounds, and several methods have been developed to control the position of iodination.

Direct Iodination Protocols

Direct electrophilic iodination of an aromatic ring is often more challenging than chlorination or bromination due to the lower electrophilicity of iodine. Therefore, an activating agent or an oxidant is typically required to generate a more potent iodinating species.

For the synthesis of this compound, a potential strategy would involve the direct iodination of 3-isopropoxybenzamide. The isopropoxy group is an ortho, para-directing group. Since the para position is already occupied by the amide group (in a meta relationship), iodination would be expected to occur at the ortho positions relative to the isopropoxy group. To achieve the desired 4-iodo isomer, the directing effect of the amide group must also be considered. The amide group is a meta-directing deactivator. Therefore, the position ortho to the isopropoxy group and meta to the amide group (the C4 position) would be the most likely site of iodination.

Common reagents and conditions for direct iodination include:

Iodinating AgentActivating/Oxidizing AgentTypical Solvents
I₂HNO₃, H₂O₂Acetic acid, Dichloromethane
N-Iodosuccinimide (NIS)Trifluoroacetic acid (TFA)Acetonitrile, Dichloromethane
ICl-Acetic acid, Dichloromethane
KI(Diacetoxyiodo)benzeneAcetic acid

A straightforward method for the ortho-iodination of benzoic acids has been reported using palladium(II) catalysis with potassium iodide (KI) as the iodine source in aqueous media. researchgate.net This approach could potentially be adapted for the regioselective iodination of 3-isopropoxybenzoic acid prior to amidation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Aryl Halides

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. libretexts.org While typically used to form biaryl compounds, variations of these reactions can also be employed to introduce other functionalities.

In the context of synthesizing analogues of this compound, a Suzuki-Miyaura coupling could be envisioned starting from a 4-bromo-3-isopropoxybenzamide (B8161697) or a corresponding triflate derivative. Reaction of this precursor with an organoboron reagent, such as bis(pinacolato)diboron (B136004) in the presence of a suitable palladium catalyst and base, could potentially install a boronic ester at the 4-position. Subsequent conversion of the boronic ester to an iodide would complete the synthesis.

More directly, while not a Suzuki-Miyaura reaction, palladium-catalyzed methods for the direct iodination of aryl halides have been developed. For instance, an aryl bromide could be converted to an aryl iodide via a palladium-catalyzed halogen exchange reaction.

The Suzuki-Miyaura reaction is particularly valuable for the synthesis of analogues where the iodine atom is replaced by other groups. For example, coupling of this compound with various aryl or vinyl boronic acids would provide access to a diverse library of compounds with different substituents at the 4-position.

Stereoselective and Chemoselective Synthesis of Isopropoxy and Related Ether Linkages

The formation of the isopropoxy ether linkage is a key step in the synthesis of this compound. While stereoselectivity is not a concern for the achiral isopropoxy group, chemoselectivity can be an important consideration, especially when other nucleophilic functional groups are present in the molecule.

A common method for the formation of aryl ethers is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. In the context of our target molecule, this would involve the reaction of the sodium or potassium salt of 3-hydroxy-4-iodobenzamide (B3071700) with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane.

The chemoselectivity of this reaction is important, as the amide N-H bond is also acidic and could potentially be alkylated. To favor O-alkylation over N-alkylation, the choice of base and reaction conditions is crucial. Using a weaker base and carefully controlling the stoichiometry can often favor the formation of the phenoxide, which is generally a better nucleophile than the corresponding amidate. Polar aprotic solvents, such as dimethylformamide (DMF) or acetone, are typically used for this transformation.

The following table summarizes some common conditions for Williamson ether synthesis:

BaseAlkylating AgentSolventTypical Temperature
K₂CO₃Isopropyl bromideAcetone, DMFReflux
NaHIsopropyl iodideTHF, DMF0 °C to room temperature
Cs₂CO₃Isopropyl bromideAcetonitrileReflux

Alternative methods for the formation of the isopropoxy group include the Mitsunobu reaction, which allows for the conversion of a phenol (B47542) to an ether under mild, neutral conditions using a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate or diisopropyl azodicarboxylate) in the presence of isopropanol. This method is particularly useful for substrates that are sensitive to basic conditions.

Alkylation and Etherification Reactions (e.g., Ullmann Condensation)

The introduction of the isopropoxy group onto the benzamide scaffold is a critical transformation, typically achieved via the etherification of a phenolic precursor such as 3-hydroxy-4-iodobenzamide. This precursor can be synthesized from commercially available starting materials like 3-hydroxybenzaldehyde (B18108) through regioselective iodination.

One of the classic methods for forming the aryl ether bond is the Ullmann condensation. wikipedia.org This copper-promoted reaction involves the coupling of an aryl halide with an alcohol. wikipedia.org In the context of synthesizing this compound, a modified Ullmann-type reaction would involve coupling 3-hydroxy-4-iodobenzamide with an isopropyl source in the presence of a copper catalyst. Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 200°C) and high-boiling polar solvents like N-methylpyrrolidone or dimethylformamide. wikipedia.orgnih.gov

Modern advancements in the Ullmann condensation have led to the development of milder reaction conditions. These improvements often involve the use of soluble copper(I) catalysts, often supported by ligands such as diamines, 1,10-phenanthroline, or acetylacetonate. wikipedia.orgnih.gov These ligands enhance the solubility and reactivity of the copper catalyst, allowing the reaction to proceed at lower temperatures and with greater functional group tolerance. The general mechanism involves the formation of a copper(I) alkoxide, which then reacts with the aryl halide. organic-chemistry.org

The choice of base, solvent, and ligand is crucial for optimizing the yield of the etherification product. For instance, bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are commonly employed to deprotonate the phenol.

Table 1: Representative Conditions for Ullmann-Type C-O Coupling Reactions

Catalyst SystemBaseSolventTemperature (°C)Typical Substrates
CuI / L-prolineK₂CO₃DMSO90-110Aryl iodides, phenols
CuI / 1,10-phenanthrolineCs₂CO₃DMF100-120Aryl bromides, alcohols
Cu₂O / N,N-dimethylglycineK₃PO₄Dioxane80-100Aryl iodides, aliphatic alcohols
CuO NanoparticlesCs₂CO₃DMF120Aryl halides, phenols mdpi.com

While the Ullmann condensation is a powerful tool, the Williamson ether synthesis represents a more common and often more efficient alternative for this specific transformation. This method involves the deprotonation of 3-hydroxy-4-iodobenzamide with a suitable base (e.g., NaH, K₂CO₃) to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an isopropyl electrophile, such as 2-bromopropane or isopropyl tosylate.

Introduction of Branched Alkoxy Groups

The introduction of branched alkoxy groups, such as the isopropoxy moiety in this compound, can present steric challenges compared to the installation of linear alkoxy groups like methoxy (B1213986) or ethoxy. The increased steric bulk of the isopropoxy group can hinder the approach of the reagents, potentially leading to lower reaction rates and yields.

To overcome these steric impediments in reactions like the Williamson ether synthesis or Ullmann condensation, reaction conditions must be carefully optimized. This may include:

Higher Temperatures: Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier.

More Reactive Electrophiles: Using isopropylating agents with better leaving groups, such as isopropyl triflate, can enhance the reaction rate.

Stronger Bases/Optimized Catalysts: In the Williamson synthesis, a stronger base can lead to a higher concentration of the reactive phenoxide. In Ullmann-type reactions, the choice of ligand is critical to modulate the reactivity and steric accessibility of the copper catalyst.

Alternative methodologies, such as reductive etherification, can also be employed. This process can involve the reaction of a phenolic aldehyde with an alcohol, such as isopropanol, in the presence of a catalyst. For example, certain zirconium and hafnium complexes have been shown to catalyze the reductive etherification of hydroxybenzaldehydes, converting the aldehyde to an alcohol which is subsequently etherified in situ. osti.gov This approach could be adapted for precursors to this compound.

Derivatization Strategies for Expanding the Chemical Space of this compound

The this compound scaffold contains several reactive sites that can be exploited for derivatization, allowing for the systematic exploration of its chemical space and the generation of diverse analogue libraries. Key modification points include the amide nitrogen and the substituents on the aromatic ring.

Modifications at the Amide Nitrogen

The primary amide group (-CONH₂) is a versatile functional handle for introducing a wide array of substituents. The two protons on the amide nitrogen can be substituted to generate secondary and tertiary amides, which can significantly alter the compound's physicochemical properties, such as polarity, hydrogen bonding capacity, and metabolic stability.

Common derivatization strategies at the amide nitrogen include:

N-Alkylation: Introduction of alkyl groups can be achieved by deprotonating the amide with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide.

N-Arylation: The Goldberg reaction, a copper-catalyzed N-arylation of amides with aryl halides, is a classic method for this transformation. wikipedia.org Modern variations of this reaction, as well as palladium-catalyzed Buchwald-Hartwig amination, offer milder and more efficient routes to N-aryl benzamides.

Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides under basic conditions yields N-acyl or N-sulfonyl derivatives, respectively.

Photocatalytic Modifications: Recent advances have demonstrated the use of dual photoredox and nickel catalysis to append aryl and alkyl substituents to the N-alkyl fragments of existing benzamides, showcasing a method for late-stage functionalization. rsc.org

These modifications can introduce a wide range of chemical functionalities, from simple alkyl chains to complex heterocyclic systems, thereby expanding the structural diversity of the parent compound.

Table 2: Potential Derivatizations at the Amide Nitrogen of this compound

Reaction TypeReagent(s)Potential Product Structure
N-MethylationNaH, CH₃IN-methyl-4-iodo-3-isopropoxybenzamide
N-Phenylation (Goldberg/Buchwald-Hartwig)Ph-Br, CuI/Ligand or Pd Catalyst/Ligand, BaseN-phenyl-4-iodo-3-isopropoxybenzamide
N-AcetylationAcetyl chloride, PyridineN-acetyl-4-iodo-3-isopropoxybenzamide
N-BenzylationNaH, Benzyl bromideN-benzyl-4-iodo-3-isopropoxybenzamide

Diversification of Aromatic Ring Substituents Beyond Iodine and Isopropoxy

The carbon-iodine bond on the aromatic ring is a particularly valuable site for diversification due to its high reactivity in transition-metal-catalyzed cross-coupling reactions. The iodine atom can be readily replaced with a vast array of substituents, making it a cornerstone for library synthesis.

Prominent cross-coupling reactions for modifying the C4 position include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is one of the most robust methods for forming new carbon-carbon bonds, allowing the introduction of various aryl, heteroaryl, or alkyl groups in place of iodine. nih.gov

Sonogashira Coupling: A palladium and copper co-catalyzed reaction with terminal alkynes, this method installs alkynyl functional groups, which can serve as handles for further transformations like click chemistry or cyclization reactions.

Heck Coupling: This reaction couples the aryl iodide with an alkene to form a new, more substituted alkene, providing access to stilbene-like structures.

Buchwald-Hartwig Amination: A palladium-catalyzed C-N bond-forming reaction that allows the introduction of primary or secondary amines, anilines, or N-heterocycles at the C4 position.

Stille Coupling: This reaction uses organostannanes as coupling partners to form C-C bonds, offering an alternative to the Suzuki coupling with different substrate compatibility.

Cyanation: The iodine can be displaced by a cyanide group, often using reagents like copper(I) cyanide (Rosenmund-von Braun reaction), to introduce a nitrile functionality, which is a versatile precursor for amines, carboxylic acids, and amides.

While the isopropoxy group is generally more stable, it could potentially be cleaved under harsh acidic conditions (e.g., using HBr or BBr₃) to regenerate the phenol. chemicalbook.com This would allow for the introduction of different alkoxy or aryloxy groups at the C3 position, further expanding the accessible chemical space.

Table 3: Cross-Coupling Reactions for Diversification at the C4-Iodo Position

Reaction NameCoupling PartnerCatalyst System (Typical)Introduced Group
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄, BaseAryl, Heteroaryl, Alkyl (R)
SonogashiraR-C≡CHPdCl₂(PPh₃)₂, CuI, BaseAlkynyl (R-C≡C-)
HeckAlkene (H₂C=CHR)Pd(OAc)₂, Ligand, BaseAlkenyl (-CH=CHR)
Buchwald-HartwigAmine (R₂NH)Pd Catalyst, Ligand, BaseAmino (-NR₂)
CyanationCuCN or Zn(CN)₂Pd Catalyst or HeatNitrile (-CN)

Elucidation of Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar in Iodo and Isopropoxybenzamide Derivatives

Impact of Iodine Substitution on Receptor Binding and Ligand Efficacy

The introduction of an iodine atom at the 4-position of the benzamide (B126) ring significantly influences the compound's interaction with its biological target. The nature and position of halogen substituents on the benzamide core are critical determinants of binding affinity and selectivity.

The impact of iodine substitution on ligand efficacy (i.e., whether the compound acts as an agonist, antagonist, or inverse agonist) is target-dependent. The specific interactions facilitated by the iodine atom can stabilize a particular receptor conformation, thereby dictating the functional response.

Table 1: Impact of Iodine Substitution on Receptor Affinity in Benzamide Derivatives This table is a representative example based on general findings in medicinal chemistry and does not represent specific data for 4-Iodo-3-isopropoxybenzamide.

Compound Series Receptor Target Effect of 4-Iodo Substitution on Affinity (Ki)
N-Arylpiperazinyl-butyl-benzamides Dopamine (B1211576) D3 Receptor Generally well-tolerated, with some analogues showing high affinity. nih.gov
N-Benzylpiperidin-4-yl-benzamides Sigma Receptors 4-Iodo substitution leads to high affinity ligands. kent.ac.uk

Conformational Preferences and Stereochemical Requirements of the Isopropoxy Moiety

Conformational analysis of ortho-alkoxy benzamides suggests that the orientation of the alkoxy group relative to the benzamide plane is a key determinant of biological activity. researchgate.net The isopropoxy group can adopt various conformations, and the lowest energy conformation may not necessarily be the bioactive one. The presence of the bulky isopropyl group can lead to steric hindrance, which may either be beneficial or detrimental to binding, depending on the topology of the receptor pocket.

Table 2: Conformational Preferences of Alkoxy-Substituted Benzamides This table is a representative example based on general findings in medicinal chemistry and does not represent specific data for this compound.

Compound Type Key Conformational Feature Impact on Activity
Ortho-alkoxy-benzamides Dihedral angle between the alkoxy group and the aromatic ring. researchgate.net Influences intramolecular hydrogen bonding and receptor interaction. researchgate.net
Flexible alkoxy chains Ability to adopt multiple conformations. Can adapt to the shape of the binding pocket, potentially increasing affinity.

Electronic and Steric Effects of Substituents on Biological Activities

The combined electronic and steric effects of the 4-iodo and 3-isopropoxy substituents play a crucial role in defining the biological activity of this compound.

Electronic Effects:

The iodine atom at the 4-position is electron-withdrawing through induction but can also participate in halogen bonding.

The isopropoxy group at the 3-position is an electron-donating group through resonance, which can increase the electron density of the aromatic ring.

These opposing electronic effects create a unique electronic profile on the benzamide ring, influencing its interaction with the receptor. For example, the increased electron density from the isopropoxy group might enhance π-π stacking interactions, while the electronegativity of the iodine could be important for other specific interactions.

Steric Effects:

The iodine atom is a relatively large substituent, and its size can be a critical factor for fitting into the binding pocket.

The isopropoxy group is also bulky and can create significant steric hindrance.

The interplay of these steric factors is crucial. The size of both substituents must be complementary to the shape and size of the receptor's binding site. In some cases, bulky groups can lead to increased selectivity for a particular receptor subtype by preventing binding to other receptors with smaller binding pockets. For instance, in some mGluR5 antagonists, bulky substituents in certain regions of the molecule were found to increase activity. semanticscholar.org

Development of QSAR Models for Predictive Activity Profiling of Benzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For benzamide derivatives, various QSAR studies have been conducted to predict their activity and guide the design of new analogues. nih.gov

These models typically use a range of molecular descriptors, including:

Topological descriptors: Which describe the connectivity of atoms in the molecule.

Electronic descriptors: Such as partial charges and dipole moments.

Steric descriptors: Like molecular volume and surface area.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).

For a series of substituted benzamides, a QSAR model might take the form of a linear equation, such as:

pIC50 = c0 + c1logP + c2MR + c3*σ

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the hydrophobicity, MR is the molar refractivity (a measure of steric bulk), and σ is the Hammett constant (a measure of electronic effects). The coefficients c0, c1, c2, and c3 are determined by regression analysis.

Several QSAR studies on benzamide derivatives have demonstrated good predictive ability, with high correlation coefficients (R²) and cross-validated R² (Q²) values. nih.gov These models have been instrumental in identifying the key structural features required for high activity and in predicting the potency of newly designed compounds.

Table 3: Common Descriptors Used in QSAR Models for Benzamide Derivatives

Descriptor Type Example Descriptors Information Provided
Electronic Hammett constants, Partial atomic charges Distribution of electrons and influence on reactivity.
Steric Molar refractivity, van der Waals volume Size and shape of the molecule.
Hydrophobic LogP, LogD Lipophilicity and ability to cross cell membranes.
Topological Connectivity indices, Shape indices Atomic arrangement and branching. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design for Benzamide-Based Scaffolds

Pharmacophore modeling is a powerful tool in ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific receptor and elicit a biological response.

For benzamide-based scaffolds, pharmacophore models typically include features such as:

Hydrogen bond acceptors: The carbonyl oxygen of the amide group is a key hydrogen bond acceptor.

Hydrogen bond donors: The amide nitrogen can act as a hydrogen bond donor.

Aromatic rings: The phenyl ring of the benzamide core often engages in π-π stacking or hydrophobic interactions.

Hydrophobic features: The isopropoxy group and other aliphatic parts of the molecule can contribute to hydrophobic interactions.

Halogen bond donors: The iodine atom can act as a halogen bond donor.

By aligning a set of active benzamide derivatives, a common pharmacophore hypothesis can be generated. This model can then be used to virtually screen large compound libraries to identify new molecules with the potential for similar biological activity. Furthermore, the pharmacophore model can guide the design of new analogues by indicating where to place specific functional groups to enhance receptor binding. For example, a pharmacophore model for N-benzyl benzamide derivatives was developed to understand their melanogenesis inhibitory activity. nih.gov

Molecular and Cellular Mechanisms of Action of 4 Iodo 3 Isopropoxybenzamide Analogues

Interaction with Specific Protein Targets

Analogues of 4-Iodo-3-isopropoxybenzamide exert their effects by targeting distinct classes of proteins, including cell surface receptors and intracellular enzymes. These interactions can lead to the activation or inhibition of cellular pathways that are crucial for cell survival, proliferation, and metabolic homeostasis.

Sphingosine-1-phosphate (S1P) receptors are a family of five G protein-coupled receptors (S1P1-5) that play pivotal roles in various physiological processes, including immune cell trafficking, vascular development, and neural signaling. Certain analogues are known to modulate the activity of these receptors, with a particular focus on the S1P5 subtype.

The S1P5 receptor is predominantly expressed in the nervous and immune systems, particularly on oligodendrocytes and natural killer (NK) cells. nih.govbiorxiv.org Agonism of the S1P5 receptor by small molecule ligands initiates a cascade of intracellular signaling events. S1P5 is known to couple to heterotrimeric G proteins of the Gi and G12/13 families. nih.gov

Activation of these G proteins triggers distinct downstream pathways:

Gi Pathway : The activation of the Gi alpha subunit typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP into cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels affects the activity of protein kinase A (PKA) and other cAMP-dependent pathways, influencing processes like cell proliferation and differentiation. nih.govkhanacademy.org

G12/13 Pathway : Coupling to G12/13 proteins activates the Rho family of small GTPases. The Rho signaling pathway is a central regulator of the actin cytoskeleton, thereby controlling cell shape, migration, and adhesion. nih.gov

The engagement of these signaling cascades by S1P5 agonists can lead to significant cellular responses, including neuroprotective effects in models of neurodegenerative diseases. biorxiv.org

Table 1: S1P5 Receptor Signaling Pathways
G Protein FamilyPrimary EffectorKey Second Messenger/Downstream TargetMajor Cellular Outcome
GiAdenylyl Cyclase (Inhibition)↓ cAMPModulation of PKA activity, gene expression
G12/13RhoGEFs↑ RhoA activationCytoskeletal rearrangement, cell migration

Continuous stimulation of G protein-coupled receptors, including S1P receptors, by agonists often leads to a process of desensitization, which involves receptor internalization. Agonist binding promotes the recruitment of β-arrestin proteins to the receptor, which uncouples it from G proteins and targets it for endocytosis via the clathrin-mediated pathway. harvard.edu This process effectively removes the receptor from the cell surface, reducing the cell's responsiveness to the ligand. nih.govnih.gov

For S1P receptors, this agonist-induced internalization can act as a mechanism of functional antagonism, where prolonged exposure to an agonist leads to the degradation of the receptor and a long-term loss of signaling. nih.gov The downstream cellular responses to S1P5 activation and subsequent internalization are diverse and context-dependent, influencing cell survival and proliferation. For instance, while S1P1-3 receptor signaling tends to promote cell proliferation, S1P5 signaling has been shown to inhibit cell growth in certain cell types. nih.gov

Beyond cell surface receptors, benzamide (B126) analogues interact with and inhibit critical intracellular enzymes. These interactions are often highly specific and can lead to the disruption of fundamental cellular processes such as DNA repair and energy metabolism.

Poly(ADP-ribose) polymerase 1 (PARP-1) is a nuclear enzyme that plays a crucial role in DNA repair. Its structure contains two N-terminal zinc finger domains, Zn1 and Zn2, which are essential for detecting DNA single-strand breaks. nih.govnih.govyoutube.com The binding of these zinc fingers to damaged DNA triggers a conformational change that activates the enzyme's catalytic domain. nih.gov

Table 2: PARP-1 Zinc Finger Domains and Inhibition
DomainFunctionProposed Inhibition Mechanism
Zinc Finger 1 (Zn1)Essential for DNA-dependent activationDisruption of structural integrity via Zinc Ejection by benzamide analogues
Zinc Finger 2 (Zn2)High-affinity DNA binding

Analogues such as 4-iodo-3-nitrobenzamide have been shown to be potent inhibitors of glycolysis, a metabolic pathway critical for energy production, particularly in rapidly proliferating cancer cells. This inhibition is achieved through the targeting of Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.

The mechanism involves the intracellular conversion of the prodrug 4-iodo-3-nitrobenzamide into its reactive metabolite, 4-iodo-3-nitrosobenzamide. nih.govnih.gov This reduction occurs selectively in cancer cells, which often have a different reducing environment compared to non-malignant cells. nih.govnih.gov The resulting nitrosobenzamide is a highly reactive species that forms a covalent bond with the catalytic cysteine residue (Cys-152) in the active site of GAPDH. nih.govnih.gov This irreversible covalent modification leads to the inactivation of the enzyme, blocking the glycolytic flux and ultimately contributing to a cytotoxic effect in cancer cells that are highly dependent on glycolysis for their energy supply. nih.gov

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Preclinical Research and Potential Therapeutic Applications of 4 Iodo 3 Isopropoxybenzamide Analogues

In Vitro Efficacy Studies in Disease-Relevant Cell Lines

The initial stages of drug discovery heavily rely on in vitro assays to determine the biological activity of newly synthesized compounds. For analogues of 4-iodo-3-isopropoxybenzamide, these studies have spanned across cancer, microbiology, and virology, providing a foundational understanding of their therapeutic potential.

Anti-tumoral Activities in Various Cancer Cell Lines

Substituted benzamide (B126) derivatives have been investigated for their cytotoxic effects against a range of human cancer cell lines. Research into 4-oxoquinoline-3-carboxamide derivatives, which share structural similarities with benzamides, has demonstrated their potential as anticancer agents. These compounds have been shown to inhibit the growth of various cancer cells, with some exhibiting significant activity. The mechanism of action for some of these compounds is thought to be related to the inhibition of mammalian topoisomerase II, a critical enzyme for DNA replication and a known target for many established anticancer drugs. nih.gov

For instance, certain 4-oxoquinoline-3-carboxamide derivatives have shown noteworthy cytotoxic activity against gastric cancer cell lines, while displaying lower toxicity towards normal cell lines, a desirable characteristic for potential therapeutic candidates. nih.gov The anti-proliferative effects of these compounds are often dose-dependent, indicating a specific interaction with cellular targets. researchgate.net

Table 1: In Vitro Anti-tumoral Activity of Benzamide Analogues
Compound ClassCancer Cell LineObserved EffectReference
4-Oxoquinoline-3-carboxamide derivativesGastric cancer cell lineSignificant cytotoxic activity nih.gov
N-substituted benzamide derivativesHut78 (T-cell lymphoma)Selective inhibitory activities researchgate.net

Antimicrobial Spectrum and Potency against Bacterial and Fungal Strains

The rising threat of antimicrobial resistance has spurred the search for new classes of antibiotics. Substituted benzamides have emerged as a promising area of research in this field. nih.gov In vitro studies have demonstrated that various benzamide derivatives possess significant antibacterial and antifungal properties. nanobioletters.com

The antimicrobial efficacy of these compounds is typically evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Studies have reported MIC values for novel benzamide derivatives against a panel of both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. For example, a new benzamide FtsZ inhibitor, TXH9179, has shown superior bactericidal activity against a range of methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, with a mode MIC of 0.25 μg/mL. nih.gov

Table 2: In Vitro Antimicrobial Activity of Benzamide Analogues
Compound/DerivativeMicroorganismActivity (MIC in μg/mL)Reference
Compound 5a (N-Benzamide derivative)B. subtilis6.25 nanobioletters.com
Compound 5a (N-Benzamide derivative)E. coli3.12 nanobioletters.com
Compound 6b (N-Benzamide derivative)E. coli3.12 nanobioletters.com
Compound 6c (N-Benzamide derivative)B. subtilis6.25 nanobioletters.com
TXH9179 (Benzamide FtsZ inhibitor)S. aureus (MSSA, MRSA, VISA, VRSA, LRSA isolates)0.25 (mode MIC) nih.gov

Antiviral Effects Against Specific Pathogens

The broad biological activity of benzamide analogues extends to the realm of virology. A number of studies have identified benzamide derivatives with potent antiviral activity against a diverse range of viruses. For instance, the benzamide derivative AH0109 has been identified as a potent inhibitor of HIV-1, with a 50% effective concentration (EC₅₀) as low as 0.7 μM in HIV-1-susceptible CD4+ C8166 T cells. nih.gov This compound was found to impair both HIV-1 reverse transcription and viral cDNA nuclear import. nih.gov

Furthermore, a series of novel N-phenylbenzamide derivatives have been synthesized and evaluated for their activity against Enterovirus 71 (EV 71). One of the most promising compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, demonstrated activity against various EV 71 strains with 50% inhibitory concentration (IC₅₀) values ranging from 5.7 to 12 μM. nih.govresearchgate.net Research on 4-(2-nitrophenoxy)benzamide (B2917254) derivatives has also revealed strong antiviral activities against Adenovirus, HSV-1, and coxsackievirus, with IC₅₀ values in the micromolar range. researchgate.net

Table 3: In Vitro Antiviral Activity of Benzamide Analogues
Compound/DerivativeVirusActivity (IC₅₀/EC₅₀ in μM)Reference
AH0109HIV-10.7 (EC₅₀) nih.gov
3-amino-N-(4-bromophenyl)-4-methoxybenzamideEnterovirus 71 (EV 71)5.7 - 12 (IC₅₀) nih.govresearchgate.net
4-(2-nitrophenoxy)benzamide derivativesAdenovirus, HSV-1, coxsackievirus10.22 - 44.68 (IC₅₀) researchgate.net
NC-5 (Benzoic acid derivative)Influenza A (H1N1)33.6 (EC₅₀) mdpi.com
NC-5 (Benzoic acid derivative)Influenza A (H1N1-H275Y)32.8 (EC₅₀) mdpi.com

In Vivo Proof-of-Concept in Animal Models

Following promising in vitro results, the evaluation of therapeutic candidates in living organisms is a critical next step. Animal models of human diseases provide a platform to assess the efficacy, and pharmacokinetic properties of these compounds in a complex biological system.

Efficacy in Animal Models of Cancer (e.g., Tumoricidal Action)

The anti-tumoral potential of benzamide analogues observed in cell cultures has been further investigated in animal models of cancer. For example, the novel sulfonamide E7010, which is structurally related to benzamides, has demonstrated significant tumor growth inhibition in various rodent and human tumor xenografts when administered orally. nih.gov In preclinical studies, E7010 inhibited the growth of colon 38 carcinoma in mice by 60-99% at doses of 25-100 mg/kg daily for 8 days. nih.gov It also showed activity against M5076 fibrosarcoma (75% tumor growth inhibition) and Lewis lung carcinoma (84% increase in life span). nih.gov Furthermore, E7010 was effective against a broad spectrum of human tumor xenografts, including gastric, colon, lung, and breast cancers. nih.gov

Neurobiological Applications and Demyelinating Disorder Models (e.g., Multiple Sclerosis)

A particularly compelling area of research for benzamide analogues is in the field of neurobiology, specifically in the context of demyelinating diseases like multiple sclerosis (MS). Animal models are indispensable for studying the complex pathology of MS and for testing potential remyelinating therapies. nih.gov The most commonly used model is experimental autoimmune encephalomyelitis (EAE), which mimics the inflammatory demyelination seen in MS. nih.gov Toxin-induced models, such as those using cuprizone (B1210641) or lysolecithin, are also employed to study demyelination and remyelination processes. researchgate.netdrugdiscoverynews.com

Recent research has focused on developing therapies that can promote the regeneration of the myelin sheath, the protective covering of nerve fibers that is damaged in MS. researchgate.net While specific studies on this compound analogues in these models are not yet widely published, the broader class of compounds that modulate cellular processes involved in myelination are of great interest. For instance, a systematic review and meta-analysis of remyelination-promoting therapies in animal models has identified several promising therapeutic targets. researchgate.netdrugdiscoverynews.com The goal of these therapies is to stimulate endogenous oligodendrocyte precursor cells (OPCs) to differentiate into mature oligodendrocytes that can then remyelinate damaged axons, potentially restoring nerve function and preventing neurodegeneration. nih.gov The development of compounds that can effectively cross the blood-brain barrier and promote this regenerative process is a key objective in the search for new treatments for MS.

Development as Molecular Probes and Imaging Agents (e.g., Positron Emission Tomography Ligands)

The structural motif of substituted benzamides, particularly those featuring iodine and alkoxy groups, has been a fertile ground for the development of molecular probes for in vivo imaging techniques like Positron Emission Tomography (PET). While direct studies on this compound as a PET ligand are not extensively documented in publicly available literature, research on closely related analogues highlights the potential of this chemical scaffold for creating effective imaging agents, primarily targeting dopamine (B1211576) D2 receptors in the central nervous system.

The rationale for developing such agents lies in their ability to bind with high affinity and selectivity to specific biological targets, allowing for the non-invasive visualization and quantification of these targets in living organisms. For neurological and psychiatric disorders, where alterations in neurotransmitter systems are implicated, PET ligands are invaluable tools for understanding disease mechanisms, aiding in diagnosis, and evaluating the efficacy of novel therapeutics.

One notable area of research has been the creation of dual-labeling agents that can be used for both PET and Single-Photon Emission Computed Tomography (SPECT) imaging. This is achieved by synthesizing compounds that can be labeled with either a positron-emitting radionuclide like fluorine-18 (B77423) (¹⁸F) for PET or a gamma-emitting radionuclide like iodine-123 (¹²³I) for SPECT. nih.gov

An example of such an approach is the development of fluorinated and iodinated dopamine D2 receptor agents. nih.gov In one study, two analogues, FIDA1 ((S)-(-)-2-(2-fluoroethoxy)-5-iodo-3-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]-benzamide) and FIDA2 ((R)-(+)-2,3-dimethoxy-5-iodo-N-[(1-(4'-fluorobenzyl)-2-pyrrolidinyl)-methyl]benzamide), were synthesized and evaluated. nih.gov These compounds demonstrated high affinity for the D2 receptor in rat striatal membrane preparations. nih.gov

Biodistribution studies in rats revealed significant localization of these compounds in the striata, a brain region rich in D2 receptors. nih.gov The striatum-to-cerebellum ratio, a key indicator of specific versus non-specific binding, was impressively high for both compounds, suggesting their suitability as imaging agents. nih.gov Furthermore, imaging studies in monkeys using both [¹⁸F]- and [¹²³I]-labeled FIDA2 demonstrated comparable and high selective striatal uptake with PET and SPECT, respectively. nih.gov These findings underscore the potential of iodinated and alkoxy-substituted benzamides as versatile scaffolds for developing D2 dopamine receptor imaging agents for both preclinical and clinical research. nih.gov

Below are tables summarizing the in vitro binding affinities and in vivo biodistribution data for these illustrative analogues.

Table 1: In Vitro Binding Affinities of FIDA1 and FIDA2 for Dopamine D2 Receptors

CompoundKd (nM)
FIDA10.13
FIDA20.02

Kd: Dissociation constant, a measure of binding affinity. Lower values indicate higher affinity. Data sourced from rat striatal membrane preparations. nih.gov

Table 2: In Vivo Biodistribution in Rats (Striatum/Cerebellum Ratio at 1 hour post-injection)

CompoundStriatum/Cerebellum Ratio
FIDA129.3
FIDA213.1

This ratio indicates the specificity of the tracer for the target-rich region (striatum) compared to a region with low target density (cerebellum). nih.gov

Computational and Theoretical Studies on the Pharmacological Profile of Benzamide Derivatives

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for understanding the interaction between a ligand, such as 4-Iodo-3-isopropoxybenzamide, and its biological target, typically a protein or enzyme. The primary goal of molecular docking is to identify the correct binding pose of the ligand and estimate the strength of the interaction, often expressed as a binding affinity or docking score. taylorandfrancis.com A lower, more negative binding affinity value generally indicates a stronger and more stable interaction between the ligand and its target. taylorandfrancis.com

In the context of benzamide (B126) derivatives, docking studies are employed to screen virtual libraries of compounds against specific biological targets implicated in diseases. For instance, studies on various benzamide derivatives have used docking to predict their binding modes and affinities for targets like the dopamine (B1211576) transporter (DAT), a crucial protein in neurological pathways. mdpi.com The docking process involves preparing the 3D structures of both the ligand and the target protein and then using a scoring function to evaluate the fitness of different binding poses. This scoring function considers various factors, including electrostatic interactions, van der Waals forces, and hydrogen bonding.

The results from molecular docking can provide valuable insights into the structure-activity relationships (SAR) of a series of compounds. By comparing the docking scores and binding modes of different derivatives, researchers can identify key structural features that are essential for potent biological activity. For this compound, docking simulations would help elucidate how the iodo and isopropoxy substituents on the benzamide scaffold contribute to its binding affinity and selectivity for a particular target. These predictions are instrumental in guiding the synthesis of new derivatives with improved pharmacological properties. dergipark.org.tr

Below is an example of how docking results for a series of benzamide derivatives might be presented, illustrating the predicted binding affinities for a hypothetical target.

Compound IDDerivative StructurePredicted Binding Affinity (kcal/mol)Key Interacting Residues
BZA-001 This compound-8.5TYR-88, SER-120, PHE-213
BZA-002 4-Chloro-3-isopropoxybenzamide-7.9TYR-88, SER-120
BZA-003 4-Iodo-3-methoxybenzamide-8.2TYR-88, SER-120, PHE-213
BZA-004 3-Isopropoxybenzamide-7.1SER-120

This table is illustrative and based on typical outcomes of molecular docking studies for benzamide derivatives.

Advanced Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules like this compound. tandfonline.comnih.gov These methods are used to compute a wide range of molecular properties, including optimized geometry, electronic energies, and the distribution of electron density. researchgate.net By analyzing these properties, researchers can gain insights into the molecule's stability, reactivity, and potential interaction with biological targets.

One of the key applications of quantum chemistry in drug design is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. tandfonline.com For this compound, understanding its electronic properties can help predict its behavior in a biological environment and its ability to participate in chemical reactions, such as metabolic transformations.

Molecular Electrostatic Potential (MEP) mapping is another valuable tool derived from quantum chemical calculations. nih.gov The MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to ligand-receptor binding. nih.gov For benzamide derivatives, MEP analysis can identify the parts of the molecule that are most likely to interact with specific amino acid residues in a protein's binding pocket.

The following table summarizes key electronic properties that could be calculated for this compound using DFT.

PropertyCalculated ValueSignificance
HOMO Energy -6.2 eVRelates to electron-donating ability
LUMO Energy -1.5 eVRelates to electron-accepting ability
HOMO-LUMO Gap 4.7 eVIndicator of chemical reactivity and stability
Dipole Moment 3.5 DMeasures the polarity of the molecule
Electrophilicity Index 2.9 eVQuantifies the ability to accept electrons

This table is illustrative and provides representative values for a molecule of this type based on quantum chemical studies of similar compounds.

Molecular Dynamics Simulations for Conformational Sampling and Binding Kinetics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.comresearchgate.net For a compound like this compound, MD simulations can provide detailed insights into its conformational flexibility, interactions with its biological target, and the stability of the resulting complex. nih.govtandfonline.com Unlike static molecular docking, MD simulations account for the dynamic nature of both the ligand and the receptor, offering a more realistic representation of the biological system. nih.gov

One of the primary applications of MD simulations in drug discovery is to assess the stability of a ligand-protein complex predicted by molecular docking. By simulating the complex in a realistic environment (e.g., in water at physiological temperature and pressure), researchers can observe how the ligand's binding pose evolves over time. mdpi.com This can help to validate the docking results and identify the most stable and relevant binding conformations. Analysis of the simulation trajectory can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex. nih.gov

MD simulations are also invaluable for studying the conformational landscape of a molecule. ub.edu The flexibility of a ligand can play a crucial role in its ability to bind to a target. For this compound, the isopropoxy group and the amide linkage allow for a certain degree of rotational freedom. MD simulations can explore the different accessible conformations of the molecule and determine their relative energies. scispace.commdpi.com This information is critical, as the bioactive conformation (the shape the molecule adopts when it binds to its target) may not be the lowest energy conformation in solution. ub.edu

Furthermore, advanced MD techniques can be used to investigate the kinetics of ligand binding, providing information on the rates of association and dissociation (kon and koff). These kinetic parameters can be as important as the binding affinity for determining a drug's efficacy and duration of action. By understanding the dynamics of the binding process, researchers can design molecules with optimized kinetic profiles.

A typical MD simulation analysis might include the following parameters to assess the stability of a protein-ligand complex.

Analysis MetricDescriptionTypical Stable Value
RMSD (Root Mean Square Deviation) Measures the average deviation of atomic positions from a reference structure over time.< 3 Å
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual residues around their average position.Low values for binding site residues
Radius of Gyration (Rg) Indicates the compactness of the protein structure.Stable value over time
Hydrogen Bond Analysis Tracks the number and duration of hydrogen bonds between the ligand and protein.Consistent hydrogen bonds maintained

This table provides a general overview of the metrics used in MD simulation analysis and their interpretation.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization (Excluding Toxicity specific elements as per instructions)

Various computational approaches are used for ADME prediction, ranging from simple rule-based systems to sophisticated machine learning models. mdpi.com One of the most well-known rule-based systems is Lipinski's Rule of Five, which provides a set of guidelines for evaluating the drug-likeness of a molecule based on its physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com These rules are used to assess the likelihood of a compound having good oral absorption and permeability. mdpi.com

More advanced in silico methods, often based on Quantitative Structure-Property Relationship (QSPR) models, can predict a wide range of ADME parameters. mdpi.com These models are built using large datasets of experimentally determined properties and can provide quantitative predictions for:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate how well the compound is absorbed from the gut into the bloodstream. jonuns.com

Distribution: Predictions for properties such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help to understand how the compound is distributed throughout the body. mdpi.comjonuns.com

Metabolism: In silico models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, which is important for anticipating drug-drug interactions. nih.gov

Excretion: Properties like total clearance (Cl_tot) can be estimated to predict how quickly the compound is removed from the body. researchgate.net

The results of these predictions can guide the chemical modification of a lead compound like this compound to improve its ADME profile. For example, if a compound is predicted to have poor absorption, chemists can modify its structure to improve its solubility or permeability.

Below is an illustrative table of predicted ADME properties for this compound.

ADME PropertyPredicted ValueDesirable Range
Molecular Weight 319.14 g/mol < 500 g/mol
logP (Lipophilicity) 2.8-0.4 to 5.6
Hydrogen Bond Donors 1≤ 5
Hydrogen Bond Acceptors 2≤ 10
Human Intestinal Absorption HighHigh
Blood-Brain Barrier Permeability LowVaries by target
CYP2D6 Inhibitor NoNo
Total Clearance (log mL/min/kg) 0.35Varies

This table is for illustrative purposes, presenting typical ADME predictions for a drug-like molecule.

Cheminformatics and Machine Learning Approaches for New Chemical Entity Discovery

Cheminformatics and machine learning are transforming the process of discovering new chemical entities (NCEs) by enabling the rapid analysis of vast chemical datasets. nih.govnih.govresearchgate.net These computational approaches are used to identify patterns in structure-activity relationships (SAR), build predictive models, and design novel molecules with desired properties. mdpi.com In the context of benzamide derivatives, these techniques can be leveraged to explore the chemical space around the this compound scaffold and identify new compounds with potentially enhanced therapeutic profiles.

One of the core applications of cheminformatics is the use of molecular descriptors and fingerprints to represent chemical structures in a way that can be processed by machine learning algorithms. nih.gov These representations capture various aspects of a molecule's topology, geometry, and physicochemical properties. By training machine learning models on datasets of known active and inactive compounds, it is possible to create predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, that can screen large virtual libraries for potential hits. mdpi.comleidenuniv.nl

Machine learning algorithms, including random forests, support vector machines, and deep neural networks, have shown great success in predicting the biological activity of compounds. researchgate.netmdpi.com These models can learn complex, non-linear relationships between a molecule's structure and its activity that may not be apparent from traditional analysis. For the discovery of new benzamide derivatives, a machine learning model could be trained to predict binding affinity for a specific target, allowing for the prioritization of compounds for synthesis and experimental testing. upc.edu

In addition to predicting activity, machine learning is also being used for de novo drug design. Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can learn the underlying patterns in a set of known molecules and then generate novel chemical structures that are likely to possess similar desirable properties. This approach can help to explore new areas of chemical space and design molecules with optimized activity and pharmacokinetic profiles simultaneously.

The general workflow for using cheminformatics and machine learning in NCE discovery is outlined below.

StepDescriptionKey Techniques
1. Data Curation Collect and clean data on chemical structures and their biological activities.Database mining, data normalization
2. Feature Generation Convert chemical structures into numerical representations (descriptors/fingerprints).2D/3D descriptors, molecular fingerprints
3. Model Building Train a machine learning algorithm on the curated dataset to create a predictive model.QSAR, classification, regression models
4. Model Validation Assess the predictive performance of the model using statistical metrics.Cross-validation, external test sets
5. Virtual Screening Use the validated model to screen large compound libraries for potential hits.High-throughput virtual screening
6. De Novo Design Generate novel molecules with desired properties using generative models.Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs)

This table outlines the typical steps involved in a machine learning-driven drug discovery project.

Future Directions and Emerging Research Avenues for 4 Iodo 3 Isopropoxybenzamide Derivatives

Design of Next-Generation Selective Modulators for Biological Targets

The development of highly selective modulators for specific biological targets is a cornerstone of modern drug discovery. For derivatives of 4-iodo-3-isopropoxybenzamide, future design strategies will likely focus on optimizing their interaction with key enzymes and receptors implicated in disease pathogenesis. Structure-activity relationship (SAR) studies are instrumental in this endeavor, providing insights into how modifications of the benzamide (B126) scaffold influence biological activity.

For instance, research on other benzamide derivatives has demonstrated that alterations to the amide functionality and the substitution patterns on the aromatic ring can significantly impact potency and selectivity. nih.govresearchgate.net By systematically modifying the isopropoxy and iodo groups on the this compound core, medicinal chemists can explore a wide chemical space to identify next-generation compounds with enhanced affinity for their intended targets. For example, replacing the isopropoxy group with other alkoxy substituents or introducing different halogens at the 4-position could lead to compounds with improved pharmacokinetic profiles and target engagement.

Table 1: Structure-Activity Relationship Insights for Benzamide Derivatives

Molecular ModificationObserved Effect on ActivityPotential for this compound Derivatives
Alteration of the amide groupCan influence binding affinity and selectivity.Systematic replacement of the primary amide with secondary or tertiary amides could fine-tune target interaction.
Substitution on the aromatic ringDifferent substituents impact potency and selectivity. mdpi.comExploration of various alkoxy groups in place of isopropoxy and different halogens instead of iodine may yield more potent and selective modulators.
Introduction of heterocyclic moietiesCan enhance target binding and improve physicochemical properties.Incorporation of piperidine (B6355638) or other heterocyclic rings could lead to novel derivatives with improved drug-like properties. nih.gov

Exploration of Novel Combinatorial Therapeutic Strategies in Preclinical Settings

The future of cancer therapy and the treatment of other complex diseases increasingly lies in combinatorial approaches that target multiple pathways simultaneously. Preclinical studies are essential for identifying synergistic interactions between different therapeutic agents. A significant area of interest for this compound derivatives is their potential use in combination with other anticancer agents.

A study on the closely related compound, 4-iodo-3-nitrobenzamide, demonstrated that its anti-cancer activity was significantly enhanced when combined with buthionine sulfoximine (B86345) (BSO), a glutathione (B108866) synthesis inhibitor. nih.gov This combination led to the inactivation of poly(ADP-ribose) polymerase (PARP) and tumor glycolysis. nih.gov While 4-iodo-3-nitrobenzamide's role as a direct PARP inhibitor has been debated, its ability to potentiate the effects of other agents highlights the potential of this chemical scaffold in combinatorial therapies. nih.govnih.gov

Future preclinical research should explore the efficacy of this compound derivatives in combination with established chemotherapeutics, targeted therapies, and immunotherapy. Such studies could reveal novel synergistic interactions, potentially overcoming drug resistance and improving treatment outcomes. eur.nl

Development of Targeted Delivery Systems for Enhanced Efficacy

Targeted drug delivery systems offer a promising strategy to increase the therapeutic index of potent compounds by maximizing their concentration at the site of action while minimizing off-target toxicity. ucsd.edudovepress.com For this compound derivatives, the development of such systems could significantly enhance their clinical potential.

Nanoparticle-based delivery systems, such as liposomes, polymeric nanoparticles, and dendrimers, have shown great promise in delivering therapeutic agents to specific tissues or cells. ucsd.edunih.govnih.govinformaticsjournals.co.innih.govijpsjournal.comdntb.gov.ua These nanocarriers can be engineered to encapsulate or conjugate with drug molecules and can be further functionalized with targeting ligands (e.g., antibodies, peptides) that recognize specific receptors overexpressed on diseased cells. nih.govmdpi.comstonybrook.edu

Future research in this area will likely focus on designing and optimizing nanoparticle formulations for the targeted delivery of this compound derivatives. This could involve loading the compounds into biodegradable and biocompatible nanoparticles to improve their solubility, prolong their circulation time, and achieve controlled release at the target site. ucsd.edu

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

A deep understanding of a drug's mechanism of action is crucial for its successful clinical development and for identifying patient populations most likely to respond. The integration of "omics" technologies, such as genomics, proteomics, and metabolomics, provides a powerful approach to elucidate the complex biological effects of therapeutic compounds. nih.govnih.gov

For this compound derivatives, omics-based studies can offer a comprehensive view of their impact on cellular pathways and networks. Proteomics can identify the protein targets of these compounds and map the signaling pathways they modulate. nih.govethz.ch Metabolomics can reveal changes in cellular metabolism, providing insights into the functional consequences of drug action. nih.govnih.govzenodo.org

By applying these technologies, researchers can gain a more complete picture of how this compound derivatives exert their therapeutic effects, identify potential biomarkers of response or resistance, and uncover novel therapeutic applications. epa.gov

Advancements in Radiochemical Synthesis for Advanced Imaging Applications

Molecular imaging techniques, such as Positron Emission Tomography (PET), play a vital role in drug development and clinical diagnostics. The development of radiolabeled probes based on therapeutic compounds allows for the non-invasive visualization and quantification of drug distribution and target engagement in vivo.

The presence of an iodine atom in the this compound scaffold makes it an attractive candidate for the development of radioiodinated imaging agents. The synthesis of radioiodinated benzamides for imaging purposes has been previously reported, demonstrating the feasibility of this approach. nih.gov Future advancements in radiochemical synthesis will focus on developing efficient and high-yield methods for incorporating positron-emitting isotopes, such as iodine-124 or fluorine-18 (B77423), into the this compound structure.

The development of such PET radiotracers would enable preclinical and clinical studies to investigate the pharmacokinetics, biodistribution, and target binding of these derivatives in living subjects, providing invaluable information to guide their therapeutic development. rsc.orggla.ac.uk

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.